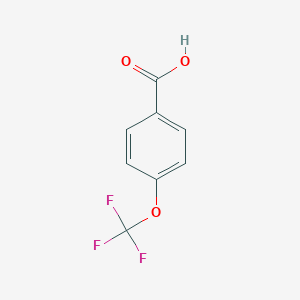

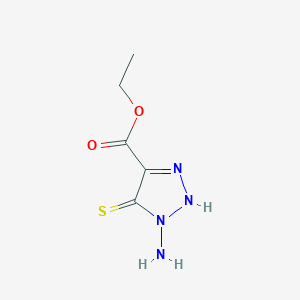

![molecular formula C27H35ClIN3O B143617 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide CAS No. 136794-32-6](/img/structure/B143617.png)

4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide, also known as tubocurarine, is a naturally occurring alkaloid that is commonly used as a neuromuscular blocking agent in surgical procedures. It works by blocking the action of acetylcholine at the neuromuscular junction, leading to muscle relaxation and paralysis. In

Applications De Recherche Scientifique

Tubocurarine has been used extensively in scientific research to study the physiology of the neuromuscular junction. It has also been used to investigate the role of acetylcholine in synaptic transmission and to develop new drugs for the treatment of neuromuscular disorders. Tubocurarine has also been used in studies of muscle contraction and relaxation, as well as in studies of the effects of anesthesia on the body.

Mécanisme D'action

Tubocurarine works by blocking the action of acetylcholine at the neuromuscular junction. Acetylcholine is a neurotransmitter that is released by motor neurons and binds to receptors on muscle cells, causing them to contract. Tubocurarine binds to these same receptors, preventing acetylcholine from binding and leading to muscle relaxation and paralysis.

Effets Biochimiques Et Physiologiques

Tubocurarine has a number of biochemical and physiological effects on the body. It can cause respiratory depression, hypotension, and bradycardia, as well as muscle weakness and paralysis. It can also affect the release of other neurotransmitters, such as dopamine and serotonin, leading to changes in mood and behavior.

Avantages Et Limitations Des Expériences En Laboratoire

Tubocurarine is a useful tool for studying the physiology of the neuromuscular junction and the effects of acetylcholine on muscle contraction and relaxation. However, it has a number of limitations as well. It can be difficult to work with due to its toxicity, and it can cause unwanted side effects in experimental animals. Additionally, it is not always a reliable model for studying human physiology, as the effects of 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide may differ between species.

Orientations Futures

There are a number of future directions for research on 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide. One area of interest is the development of new drugs that can block the action of acetylcholine more selectively and with fewer side effects. Another area of research is the use of 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide as a tool for studying the effects of anesthesia on the body, as well as the development of new anesthetic agents. Finally, there is interest in using 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide as a model for studying the effects of neuromuscular disorders and developing new treatments for these conditions.

Méthodes De Synthèse

Tubocurarine is extracted from the bark of the Chondrodendron tomentosum plant, which is found in South America. The extraction process involves boiling the bark in water and then precipitating the alkaloid with hydrochloric acid. The resulting product is then purified through a series of chemical reactions, including acid-base extraction, chromatography, and crystallization.

Propriétés

Numéro CAS |

136794-32-6 |

|---|---|

Nom du produit |

4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide |

Formule moléculaire |

C27H35ClIN3O |

Poids moléculaire |

579.9 g/mol |

Nom IUPAC |

4-[butan-2-yl-[1-(2-chlorophenyl)isoquinoline-3-carbonyl]amino]butyl-trimethylazanium;iodide |

InChI |

InChI=1S/C27H35ClN3O.HI/c1-6-20(2)30(17-11-12-18-31(3,4)5)27(32)25-19-21-13-7-8-14-22(21)26(29-25)23-15-9-10-16-24(23)28;/h7-10,13-16,19-20H,6,11-12,17-18H2,1-5H3;1H/q+1;/p-1 |

Clé InChI |

ADBZYGNATSWZRE-UHFFFAOYSA-M |

SMILES |

CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-] |

SMILES canonique |

CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-] |

Synonymes |

1-(2-chlorophenyl)-N-(1-methylpropyl)-N-(4-butyl-(N,N-dimethylamino)-3-isoquinolinecarboxamide)methyl iodide PQM-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

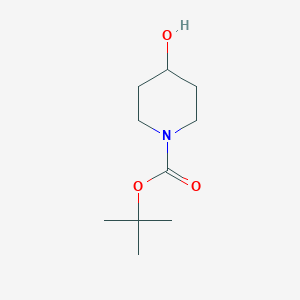

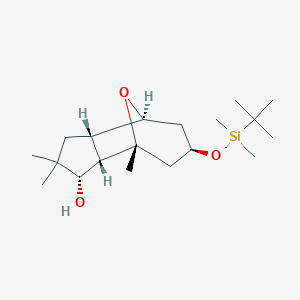

![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)